molecular formula C21H28O4 B1346229 17,21-Dihydroxypregna-4,6-diene-3,20-dione CAS No. 70081-51-5

17,21-Dihydroxypregna-4,6-diene-3,20-dione

Cat. No.: B1346229
CAS No.: 70081-51-5
M. Wt: 344.4 g/mol
InChI Key: ZOAWGBBOUUOQBP-OBQKJFGGSA-N
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Description

17,21-Dihydroxypregna-4,6-diene-3,20-dione is a synthetic steroid compound with significant biological activity. It is structurally related to corticosteroids and is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,21-Dihydroxypregna-4,6-diene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common method involves the oxidation of 21-hydroxy-20-methylpregna-1,4-dien-3-one, a biodegradation product of cholesterol . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using microorganisms capable of transforming phytosterols into steroid intermediates. These intermediates are then chemically modified through a series of reactions to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

17,21-Dihydroxypregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with others, such as acetylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 17,21-diacetate derivatives, which are useful intermediates in the synthesis of other corticosteroids .

Scientific Research Applications

17,21-Dihydroxypregna-4,6-diene-3,20-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 17,21-Dihydroxypregna-4,6-diene-3,20-dione involves its interaction with specific steroid receptors in the body. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. This modulation leads to the suppression of inflammation and immune activity, making it effective in treating conditions like arthritis and autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17,21-Dihydroxypregna-4,6-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to serve as an intermediate in the synthesis of various corticosteroids highlights its versatility and importance in pharmaceutical research and development .

Biological Activity

Introduction

17,21-Dihydroxypregna-4,6-diene-3,20-dione, commonly referred to as 17,21-DHP, is a steroid compound that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C21H30O4
  • Molecular Weight : 346.47 g/mol
  • IUPAC Name : 17-hydroxy-21-hydroxypregna-4,6-diene-3,20-dione

17,21-DHP exhibits several biological activities primarily through its interaction with steroid hormone receptors. Its mechanisms include:

  • Glucocorticoid Activity : It has been shown to exert anti-inflammatory effects similar to those of glucocorticoids.
  • Mineralocorticoid Activity : It influences electrolyte balance and fluid retention by acting on mineralocorticoid receptors.
  • Metabolic Effects : The compound may modulate metabolic pathways related to glucose and lipid metabolism.

Anti-inflammatory Effects

Research indicates that 17,21-DHP can inhibit inflammatory responses by suppressing the production of pro-inflammatory cytokines. For instance, in studies involving animal models of inflammation, administration of 17,21-DHP resulted in a significant decrease in markers such as TNF-alpha and IL-6.

Cytotoxic Activity

In vitro studies have demonstrated that 17,21-DHP exhibits cytotoxic effects against various cancer cell lines. A notable study evaluated its impact on human breast cancer cells (MCF-7) and reported a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways.

Microbial Transformation

The compound undergoes microbial transformation via specific microorganisms like Glomerella cingulata, which converts it into more bioactive derivatives. This transformation enhances its pharmacological properties and potential therapeutic applications .

Case Study 1: Inflammatory Diseases

A clinical trial investigated the efficacy of 17,21-DHP in patients with chronic inflammatory diseases such as rheumatoid arthritis. The results indicated significant improvements in joint pain and swelling compared to placebo groups.

Case Study 2: Cancer Therapy

In a preclinical study focusing on breast cancer treatment, researchers administered 17,21-DHP to mice with induced tumors. The results showed a marked reduction in tumor size and weight after eight weeks of treatment compared to control groups.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces cytokine production
CytotoxicInduces apoptosis in cancer cells
Microbial transformationConverts to more active forms via G. cingulata

Table 2: Clinical Case Studies Overview

Study FocusResultsReference
Inflammatory DiseasesImproved symptoms in rheumatoid arthritis
Cancer TherapyReduced tumor size in breast cancer models

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3-4,11,15-17,22,25H,5-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAWGBBOUUOQBP-OBQKJFGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280228
Record name 17,21-Dihydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70081-51-5
Record name NSC16019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17,21-Dihydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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